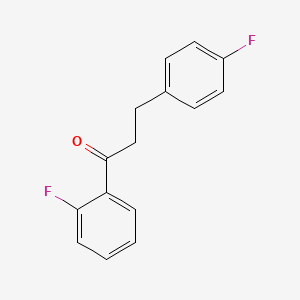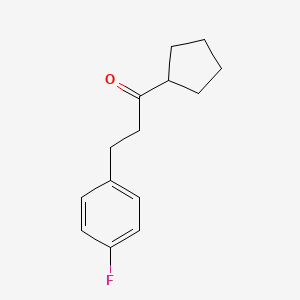
3-(3,4-Dimetilfenil)-2'-metoxipropiofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 3,4-dimethylphenyl group and a 2’-methoxy group
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3,4-dimethylbenzene (also known as 3,4-xylene) is reacted with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of a Grignard reagent. In this approach, 3,4-dimethylphenylmagnesium bromide is prepared by reacting 3,4-dimethylbromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2’-methoxypropiophenone to yield the desired product.
Industrial Production Methods
Industrial production of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone may involve large-scale Friedel-Crafts acylation or Grignard reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 3-(3,4-Dimethylphenyl)-2’-methoxybenzoic acid.
Reduction: 3-(3,4-Dimethylphenyl)-2’-methoxypropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethylphenyl)-2’-hydroxypropiophenone: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3,4-Dimethylphenyl)-2’-chloropropiophenone: Contains a chlorine atom instead of a methoxy group.
3-(3,4-Dimethylphenyl)-2’-nitropropiophenone: Contains a nitro group instead of a methoxy group.
Uniqueness
3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-8-9-15(12-14(13)2)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLQZUYBSXATGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644826 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-63-0 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














